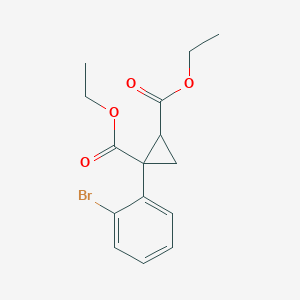
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is a chemical compound that belongs to the class of cyclopropane derivatives Cyclopropane derivatives are known for their unique three-membered ring structure, which imparts significant strain and reactivity to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate typically involves the reaction of ethyl cyanoacetate with 2-bromobenzaldehyde in the presence of a base such as triethylamine and a brominating agent like cyanogen bromide. The reaction proceeds through a cyclopropanation mechanism, where the intermediate formed undergoes intramolecular nucleophilic attack to yield the desired cyclopropane derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane derivative without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized products.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of substituted cyclopropane derivatives.
Reduction: Formation of diethyl cyclopropane-1,2-dicarboxylate.
Oxidation: Formation of diethyl cyclopropane-1,2-dicarboxylic acid.
Scientific Research Applications
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with biological activity.
Material Science: Used in the synthesis of polymers and other materials with unique properties.
Biological Studies: Investigated for its interactions with biological molecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate involves its reactivity due to the strained cyclopropane ring. The compound can undergo ring-opening reactions, which are facilitated by nucleophiles or electrophiles. The bromine atom also provides a site for further functionalization, allowing the compound to interact with various molecular targets and pathways .
Comparison with Similar Compounds
Similar Compounds
- Diethyl 1,1-cyclopropanedicarboxylate
- Diethyl 1,2-dicyano-3-arylcyclopropane-1,2-dicarboxylate
- Diethyl 1,2-dicyano-3-alkylcyclopropane-1,2-dicarboxylate
Uniqueness
Diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate is unique due to the presence of the bromine atom, which imparts additional reactivity and allows for further functionalization.
Properties
Molecular Formula |
C15H17BrO4 |
|---|---|
Molecular Weight |
341.20 g/mol |
IUPAC Name |
diethyl 1-(2-bromophenyl)cyclopropane-1,2-dicarboxylate |
InChI |
InChI=1S/C15H17BrO4/c1-3-19-13(17)11-9-15(11,14(18)20-4-2)10-7-5-6-8-12(10)16/h5-8,11H,3-4,9H2,1-2H3 |
InChI Key |
JMFDKDBFANBYTL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CC1(C2=CC=CC=C2Br)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


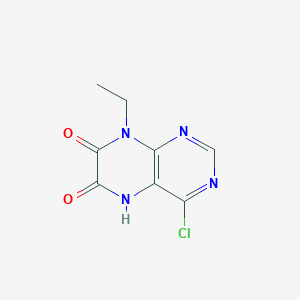
![Ethyl 5-bromobenzo[b]thiophene-3-carboxylate](/img/structure/B13011959.png)
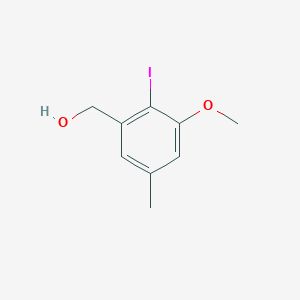
![4-methyl-1H-pyrrolo[2,3-b]pyridine-6-carbonitrile](/img/structure/B13011966.png)
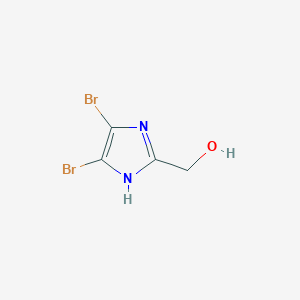

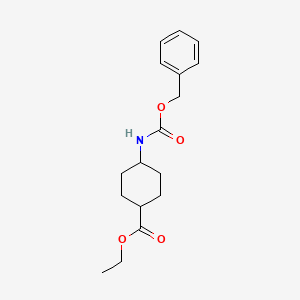
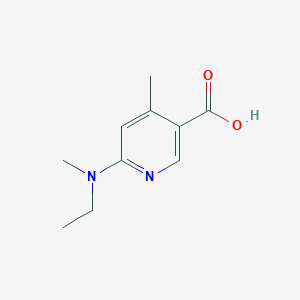
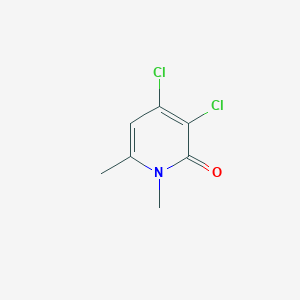
![3-Ethyl-7-methyloctahydro-2H-benzo[b][1,4]thiazine1-oxide](/img/structure/B13012002.png)
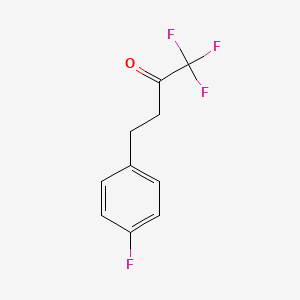
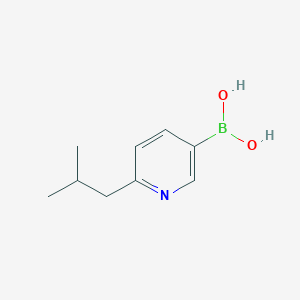
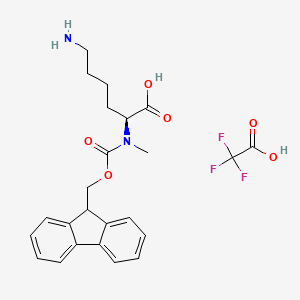
![Tert-butyl 8-(2-ethoxy-2-oxoethyl)-3-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13012038.png)
